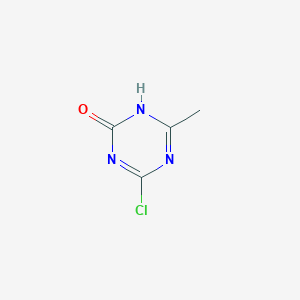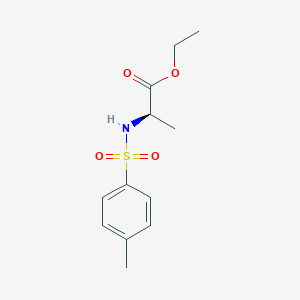
Ethyl tosyl-D-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl tosyl-D-alaninate is a compound that belongs to the class of tosylates, which are commonly used in organic synthesis. This compound is derived from D-alanine, an amino acid, and is modified with an ethyl ester and a tosyl group. The presence of the tosyl group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of peptides and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-D-alaninate typically involves the esterification of D-alanine with ethanol, followed by the introduction of the tosyl group. The process can be summarized in the following steps:
Esterification: D-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl D-alaninate.
Tosylation: The ethyl D-alaninate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of D-alanine and ethanol are reacted in industrial reactors with acid catalysts.
Tosylation in Bulk: The resulting ethyl D-alaninate is then tosylated using tosyl chloride in the presence of a base, ensuring efficient mixing and reaction completion
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl tosyl-D-alaninate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making the compound suitable for nucleophilic substitution reactions
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-alanine and ethanol
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the tosyl group under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products:
Substitution: Various substituted alanine derivatives.
Reduction: Ethyl D-alaninol.
Hydrolysis: D-alanine and ethanol
Wissenschaftliche Forschungsanwendungen
Ethyl tosyl-D-alaninate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules
Biology: Studied for its potential role in modifying peptides to enhance their stability and bioavailability
Medicine: Investigated for its use in drug development, particularly in the design of peptide-based therapeutics
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ethyl tosyl-D-alaninate primarily involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives of D-alanine. These reactions are crucial in the synthesis of peptides and other bioactive molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl tosyl-L-alaninate: Similar structure but derived from L-alanine.
Methyl tosyl-D-alaninate: Similar structure but with a methyl ester instead of an ethyl ester.
Tosyl-D-proline: Another tosylated amino acid derivative
Uniqueness: this compound is unique due to its specific configuration (D-alanine) and the presence of both an ethyl ester and a tosyl group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, offering advantages in terms of reactivity and stability compared to its analogs .
Eigenschaften
Molekularformel |
C12H17NO4S |
|---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
RJYNKHXDNVWWHC-SNVBAGLBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C |
Kanonische SMILES |
CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


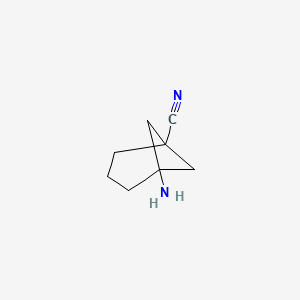
![6-Chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B12845696.png)
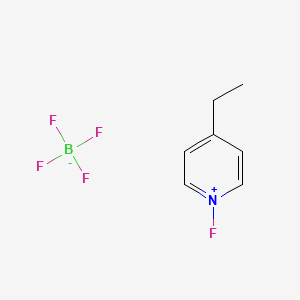
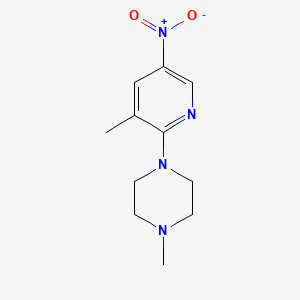
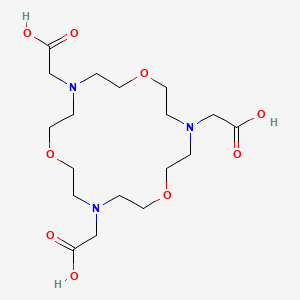
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
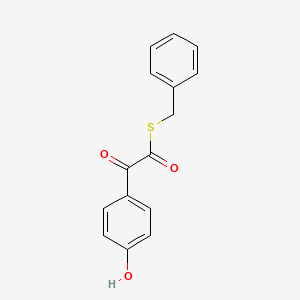
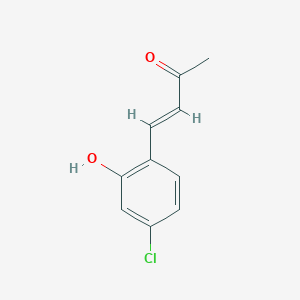
![2,6-Dibromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12845744.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)


